Cas no 2228545-64-8 (O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine)

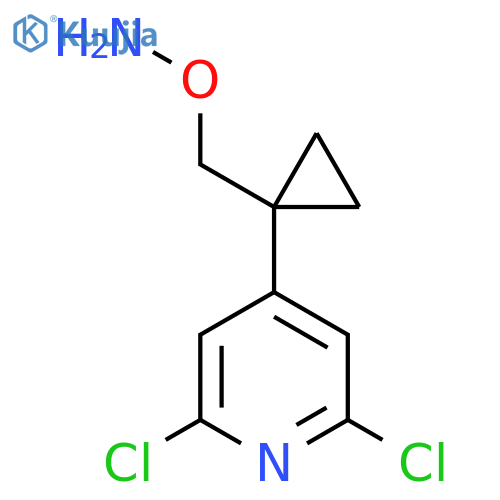

2228545-64-8 structure

商品名:O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine

O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine

- 2228545-64-8

- O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine

- EN300-1977663

-

- インチ: 1S/C9H10Cl2N2O/c10-7-3-6(4-8(11)13-7)9(1-2-9)5-14-12/h3-4H,1-2,5,12H2

- InChIKey: SYDKSSVCFRGWOG-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(N=1)Cl)C1(CON)CC1

計算された属性

- せいみつぶんしりょう: 232.0170183g/mol

- どういたいしつりょう: 232.0170183g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 48.1Ų

O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1977663-2.5g |

O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |

2228545-64-8 | 2.5g |

$3332.0 | 2023-09-16 | ||

| Enamine | EN300-1977663-0.1g |

O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |

2228545-64-8 | 0.1g |

$1496.0 | 2023-09-16 | ||

| Enamine | EN300-1977663-10g |

O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |

2228545-64-8 | 10g |

$7312.0 | 2023-09-16 | ||

| Enamine | EN300-1977663-10.0g |

O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |

2228545-64-8 | 10g |

$7312.0 | 2023-05-31 | ||

| Enamine | EN300-1977663-0.5g |

O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |

2228545-64-8 | 0.5g |

$1632.0 | 2023-09-16 | ||

| Enamine | EN300-1977663-0.05g |

O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |

2228545-64-8 | 0.05g |

$1428.0 | 2023-09-16 | ||

| Enamine | EN300-1977663-5g |

O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |

2228545-64-8 | 5g |

$4930.0 | 2023-09-16 | ||

| Enamine | EN300-1977663-0.25g |

O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |

2228545-64-8 | 0.25g |

$1564.0 | 2023-09-16 | ||

| Enamine | EN300-1977663-1.0g |

O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |

2228545-64-8 | 1g |

$1701.0 | 2023-05-31 | ||

| Enamine | EN300-1977663-5.0g |

O-{[1-(2,6-dichloropyridin-4-yl)cyclopropyl]methyl}hydroxylamine |

2228545-64-8 | 5g |

$4930.0 | 2023-05-31 |

O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

2228545-64-8 (O-{1-(2,6-dichloropyridin-4-yl)cyclopropylmethyl}hydroxylamine) 関連製品

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量